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URB-597 as a selective FAAH inhibitor

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Compound of Interest		
Compound Name:	URB-597	
Cat. No.:	B1682809	Get Quote

An In-Depth Technical Guide to URB-597: A Selective FAAH Inhibitor

Introduction

URB-597, also known as KDS-4103, is a potent and well-characterized inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the intracellular degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[3] [4] By inhibiting FAAH, **URB-597** effectively increases the endogenous levels of anandamide in the brain and peripheral tissues, thereby amplifying the signaling of the endocannabinoid system.[3][5][6][7] This mechanism has made **URB-597** a valuable pharmacological tool for investigating the physiological roles of anandamide and a potential therapeutic agent for a range of conditions, including anxiety, depression, and pain.[2][7][8] Unlike direct-acting cannabinoid receptor agonists, **URB-597** enhances the natural, on-demand signaling of endocannabinoids without producing the classic psychotropic side effects associated with compounds like Δ^9 -tetrahydrocannabinol (THC).[3][5][9]

Mechanism of Action

URB-597 is an irreversible inhibitor that acts by covalently modifying the active site of the FAAH enzyme.[10] It belongs to the O-aryl carbamate class of inhibitors. The mechanism involves the carbamylation of a key serine nucleophile (Ser241) within the catalytic serine triad (Ser241-Ser217-Lys142) of FAAH.[10][11] This covalent modification inactivates the enzyme, preventing it from hydrolyzing its substrates.

The crystal structure of the FAAH-URB597 complex confirms that the cyclohexyl-carbamate moiety of the inhibitor is positioned within the enzyme's acyl chain-binding tunnel, leading to the

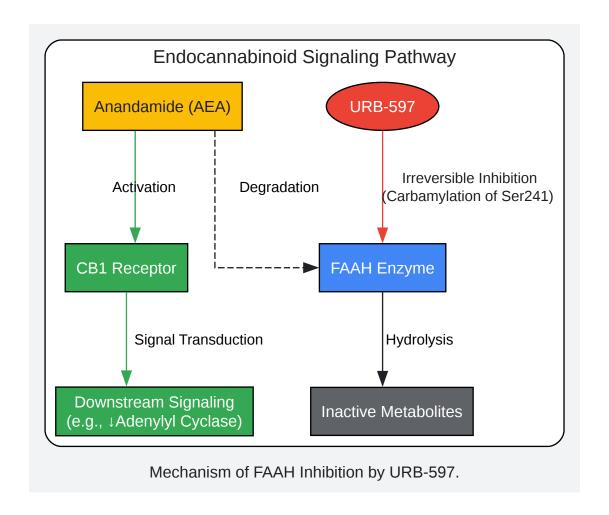




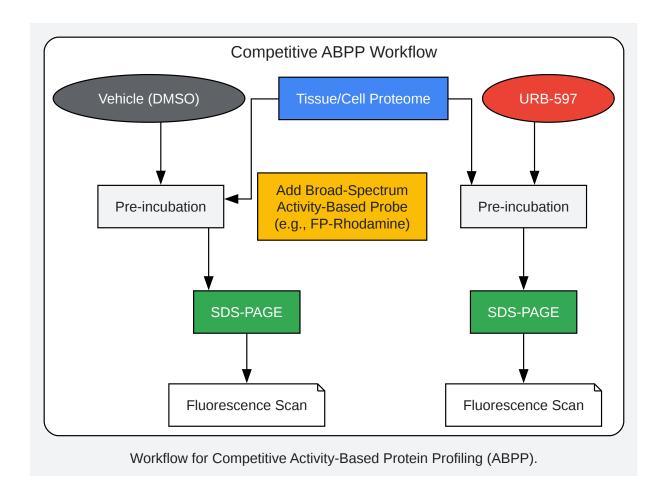


covalent modification.[11] This irreversible action results in a sustained elevation of anandamide levels long after the inhibitor has been cleared from circulation.[10]









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